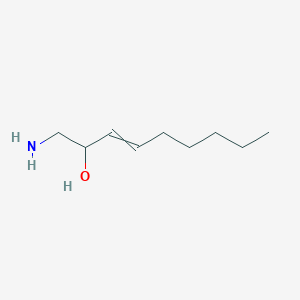![molecular formula C19H27Cl2N3O4 B14221777 N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine CAS No. 776305-09-0](/img/structure/B14221777.png)
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine is a chemical compound with the molecular formula C19H27Cl2N3O4. It is a derivative of L-valine, an essential amino acid, and features a dichlorophenyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine typically involves the following steps:
Formation of the Dichlorophenylmethyl Carbamate: This step involves the reaction of 3,4-dichlorobenzylamine with phosgene to form the corresponding carbamate.
Coupling with L-Isoleucine: The carbamate is then coupled with L-isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Coupling with L-Valine: The intermediate product is then coupled with L-valine using similar coupling conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3,4-dichlorophenyl)carbamate: Shares the dichlorophenyl group but differs in the rest of the structure.
N-[(3,4-Dichlorophenyl)carbamoyl]valine: Similar structure but lacks the isoleucyl group.
Uniqueness
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine is unique due to its combination of the dichlorophenyl group with L-isoleucine and L-valine, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
776305-09-0 |
|---|---|
Molecular Formula |
C19H27Cl2N3O4 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[(3,4-dichlorophenyl)methylcarbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H27Cl2N3O4/c1-5-11(4)16(17(25)23-15(10(2)3)18(26)27)24-19(28)22-9-12-6-7-13(20)14(21)8-12/h6-8,10-11,15-16H,5,9H2,1-4H3,(H,23,25)(H,26,27)(H2,22,24,28)/t11-,15-,16-/m0/s1 |
InChI Key |
SGNMSVXMMMSTNV-UVBJJODRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


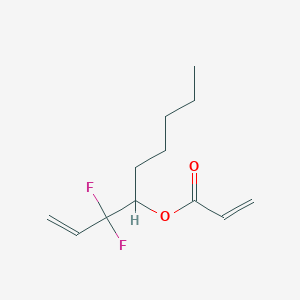
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

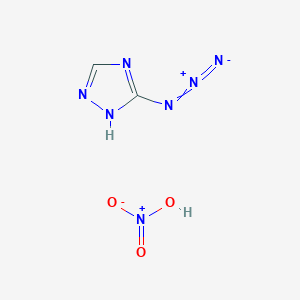

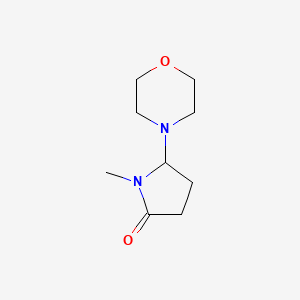
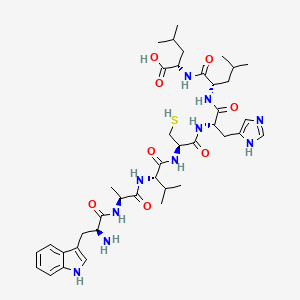
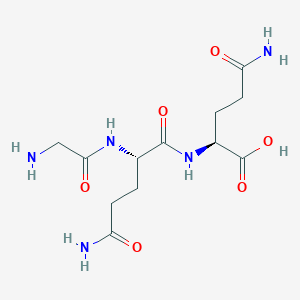

![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
